Cas no 1017209-93-6 (4-(4-fluoro-3-methylphenyl)butan-2-one)

4-(4-Fluoro-3-methylphenyl)butan-2-one is a fluorinated aromatic ketone with a molecular formula of C11H13FO. This compound features a butan-2-one backbone substituted with a 4-fluoro-3-methylphenyl group, imparting unique electronic and steric properties. Its structural characteristics make it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The fluorine substituent enhances metabolic stability and binding affinity in bioactive molecules, while the methyl group offers additional steric modulation. The ketone functionality provides a versatile handle for further derivatization, including reductions, condensations, or nucleophilic additions. This compound is typically handled under standard laboratory conditions, with stability under inert atmospheres. Its purity and well-defined structure ensure reproducibility in synthetic applications.
4-(4-fluoro-3-methylphenyl)butan-2-one structure
1017209-93-6 structure
Product name:4-(4-fluoro-3-methylphenyl)butan-2-one
CAS No:1017209-93-6
MF:C11H13FO
Molecular Weight:180.218726873398
CID:6175750
PubChem ID:24261381

4-(4-fluoro-3-methylphenyl)butan-2-one 化学的及び物理的性質

名前と識別子

    • 4-(4-fluoro-3-methylphenyl)butan-2-one
    • AKOS006313013
    • 1017209-93-6
    • CS-0275938
    • EN300-1867872
    • インチ: 1S/C11H13FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3
    • InChIKey: QQKIDHLQIMAMHW-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)CCC(C)=O

計算された属性

  • 精确分子量: 180.095043196g/mol
  • 同位素质量: 180.095043196g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 17.1Ų
  • XLogP3: 2.3

4-(4-fluoro-3-methylphenyl)butan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1867872-0.25g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
0.25g
$381.0 2023-09-18
Enamine
EN300-1867872-0.5g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
0.5g
$397.0 2023-09-18
Enamine
EN300-1867872-5.0g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
5g
$3396.0 2023-06-03
Enamine
EN300-1867872-0.1g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
0.1g
$364.0 2023-09-18
Enamine
EN300-1867872-5g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
5g
$1199.0 2023-09-18
Enamine
EN300-1867872-1g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
1g
$414.0 2023-09-18
Enamine
EN300-1867872-0.05g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
0.05g
$348.0 2023-09-18
Enamine
EN300-1867872-10g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
10g
$1778.0 2023-09-18
Enamine
EN300-1867872-2.5g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
2.5g
$810.0 2023-09-18
Enamine
EN300-1867872-1.0g
4-(4-fluoro-3-methylphenyl)butan-2-one
1017209-93-6
1g
$1172.0 2023-06-03

4-(4-fluoro-3-methylphenyl)butan-2-one 関連文献

4-(4-fluoro-3-methylphenyl)butan-2-oneに関する追加情報

4-(4-Fluoro-3-Methylphenyl)Butan-2-One: A Comprehensive Overview

4-(4-Fluoro-3-Methylphenyl)Butan-2-One, also known by its CAS number 1017209-93-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C12H15FO, belongs to the class of ketones and features a unique structure that combines a fluorinated aromatic ring with a butanone moiety. The presence of the fluorine atom at the para position of the phenyl ring and a methyl group at the meta position introduces distinct electronic and steric properties, making this compound a valuable substrate for various chemical transformations.

The synthesis of 4-(4-Fluoro-3-Methylphenyl)Butan-2-One typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate cross-coupling reactions, which are pivotal in constructing the carbon-carbon bonds within this molecule.

In terms of applications, 4-(4-Fluoro-3-Methylphenyl)Butan-2-One has shown promise in drug discovery efforts. Its structure resembles certain bioactive compounds, making it a potential lead for developing new therapeutic agents. Studies have highlighted its ability to modulate enzyme activity, particularly in pathways associated with inflammation and neurodegenerative diseases. For example, recent research has demonstrated that this compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.

The pharmacokinetic properties of CAS 1017209-93-6 have also been investigated, revealing favorable absorption and metabolism profiles in preclinical models. These findings suggest that the compound could be further optimized for oral delivery, a critical factor in drug development. Moreover, its structural flexibility allows for easy modification to enhance bioavailability or target specificity.

Beyond pharmacology, 4-(4-fluoro-3-methylphenyl)butanone has found applications in agrochemicals and materials science. Its ability to act as a precursor in the synthesis of more complex molecules makes it a versatile building block in organic synthesis. Recent studies have explored its use in creating advanced materials with tailored electronic properties, such as organic semiconductors.

In conclusion, CAS 1017209-93-6, or 4-(4-fluoro-3-methylphenyl)butanone, stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and pharmacological insights, positions it as a valuable asset for future research and development endeavors.

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